1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
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Overview
Description
1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a complex organic compound that features a trifluoromethyl group, a thieno ring, and a chromene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]: This compound shares a similar chromene structure but differs in its functional groups and overall reactivity.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another compound with a similar core structure but different substituents, leading to varied applications and properties.
Uniqueness
1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C13H9F3O5S |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
8-methoxy-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C13H9F3O5S/c1-20-6-2-3-9-7(4-6)8-5-10(13(14,15)16)22(18,19)11(8)12(17)21-9/h2-4,10H,5H2,1H3 |
InChI Key |
CYSLWEBPISRRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3(=O)=O)C(F)(F)F |
Origin of Product |
United States |
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